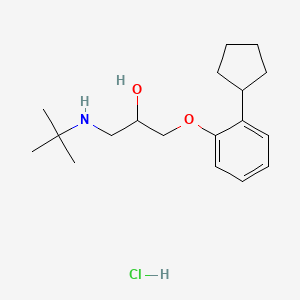

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

Description

Historical Development and Discovery

The development of this compound emerged from systematic research into beta-adrenergic receptor antagonists during the latter half of the twentieth century. The compound, commonly known in pharmaceutical literature as penbutolol hydrochloride, received approval from the United States Food and Drug Administration in 1987, marking a significant milestone in cardiovascular pharmacotherapy. This approval represented the culmination of extensive research efforts aimed at developing selective beta-adrenergic antagonists with improved pharmacological profiles compared to earlier generations of beta-blockers.

The compound's designation under various research codes, including HOE-39-893d and HOE-893d, reflects its origins within industrial pharmaceutical research programs. The systematic development process involved comprehensive structure-activity relationship studies that led to the optimization of the cyclopentylphenoxy substituent and the tertiary butyl amino group configuration. Historical records indicate that the compound underwent extensive preclinical evaluation before progressing to clinical trials, demonstrating its potential as a cardiovascular therapeutic agent.

A notable aspect of the compound's historical trajectory involves its eventual withdrawal from the United States market by January 2015. This withdrawal decision was primarily driven by commercial considerations rather than safety concerns, reflecting the competitive landscape of cardiovascular therapeutics and the availability of alternative treatment options. The compound remained available in other international markets under various brand names, including Levatol, Levatolol, Lobeta, Paginol, Hostabloc, and Betapressin.

The historical development of this compound also encompasses significant contributions to understanding beta-adrenergic receptor pharmacology. Research conducted in the 1980s revealed that the compound possessed unique binding characteristics at serotonin 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors, expanding its potential research applications beyond traditional beta-adrenergic receptor studies. This discovery opened new avenues for investigating the compound's potential in neuropsychiatric research and contributed to broader understanding of multi-target drug mechanisms.

Academic Significance in Organic and Medicinal Chemistry

The molecular architecture of this compound embodies several fundamental principles of medicinal chemistry that make it an important subject of academic study. The compound's structure features a chiral center at the secondary alcohol position, resulting in stereoisomeric forms with distinct biological activities. The (S)-enantiomer, designated as the levorotatory isomer, demonstrates significantly enhanced pharmacological activity compared to its (R)-counterpart, highlighting the critical importance of stereochemistry in drug design and development.

The cyclopentyl substituent attached to the phenoxy group represents a strategic structural modification that influences both the compound's lipophilicity and receptor binding characteristics. This structural feature contributes to the compound's ability to interact with multiple receptor systems, including beta-1 adrenergic receptors, beta-2 adrenergic receptors, and serotonin receptors. The presence of the bulky cyclopentyl group also affects the compound's metabolic stability and pharmacokinetic properties, making it an excellent model for studying structure-pharmacokinetic relationships.

Recent academic research has focused on developing green synthetic methodologies for producing enantiopure forms of the compound. Chemo-enzymatic protocols have been established that utilize environmentally friendly solvents and catalytic processes to achieve high enantiomeric purity. These synthetic approaches demonstrate the application of green chemistry principles in pharmaceutical manufacturing and provide valuable insights into sustainable drug production methods.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H30ClNO2 | |

| Molecular Weight | 327.89 g/mol | |

| Melting Point | 55-75°C | |

| Boiling Point | 438.2°C at 760 mmHg | |

| Density | 1.030±0.06 g/cm³ | |

| LogP | 4.66490 |

The compound's significance in medicinal chemistry education stems from its representation of multiple important drug design concepts. It serves as an excellent case study for understanding beta-adrenergic receptor pharmacology, demonstrating how structural modifications can influence receptor selectivity and intrinsic sympathomimetic activity. The presence of the tertiary butyl amino group exemplifies the use of bulky substituents to enhance receptor binding affinity while maintaining appropriate pharmacokinetic properties.

Academic investigations have also revealed the compound's unique pharmacological profile as a partial agonist at beta-adrenergic receptors, distinguishing it from pure antagonists. This partial agonist activity, also known as intrinsic sympathomimetic activity, provides valuable insights into receptor theory and the continuum between full agonism, partial agonism, and antagonism. Such properties make the compound an important tool for teaching advanced pharmacology concepts and receptor pharmacology principles.

Research Applications in Molecular Pharmacology

The research applications of this compound in molecular pharmacology encompass multiple areas of investigation, ranging from basic receptor binding studies to complex physiological mechanism elucidation. The compound's non-selective beta-adrenergic receptor binding characteristics make it valuable for comparative pharmacological studies designed to understand the functional differences between beta-1 and beta-2 adrenergic receptor subtypes.

Radioligand binding studies have established precise binding affinity values for the compound at various receptor targets. Research has demonstrated that the compound exhibits binding affinity values in the nanomolar range for beta-adrenergic receptors, with Ki values ranging from approximately 11.6 nanomolar to 11.9 nanomolar for serotonin receptors in hippocampal tissue preparations. These quantitative binding parameters provide essential data for computational modeling studies and structure-activity relationship analyses.

The compound's interaction with serotonin 5-hydroxytryptamine 1A receptors has opened unique research opportunities in neuropharmacology. Studies have demonstrated that the compound functions as an antagonist at both postsynaptic receptors and somatodendritic autoreceptors of the 5-hydroxytryptamine 1A subtype. This dual antagonist activity has made the compound valuable for investigating central serotonin receptor-mediated functions and has contributed to understanding the complex interplay between adrenergic and serotonergic neurotransmitter systems.

Molecular pharmacology research has utilized the compound to investigate the mechanisms underlying sympathomimetic activity. Experimental studies in reserpinized animal models have demonstrated dose-dependent increases in heart rate following compound administration, providing evidence for intrinsic sympathomimetic activity. These findings have contributed to understanding how partial agonist activity can be distinguished from pure antagonist effects in cardiovascular tissues.

The compound serves as an important research tool for studying drug metabolism and pharmacokinetics. Metabolic studies have identified the formation of a semi-active 4-hydroxy metabolite through hepatic hydroxylation and glucuroconjugation pathways. The metabolite exhibits reduced plasma protein binding compared to the parent compound, resulting in higher apparent potency at beta-adrenergic receptors despite lower intrinsic activity. These metabolic characteristics provide valuable insights into the relationship between drug metabolism and pharmacological activity.

Research applications have extended to investigating drug-drug interactions and competitive binding mechanisms. Studies examining the compound's interaction with phenylpropanolamine have revealed important insights into beta-adrenergic receptor pharmacology and the mechanisms underlying pressor responses. Unlike interactions observed with norepinephrine, where beta-blockers typically enhance pressor effects, this compound antagonizes phenylpropanolamine-induced hypertension, providing evidence for differential beta-2 adrenergic activity between various sympathomimetic agents.

The compound's utility in molecular pharmacology research continues to expand with advances in receptor characterization techniques and computational modeling approaches. Current research applications include investigating allosteric binding mechanisms, developing pharmacophore models for beta-adrenergic receptor ligands, and elucidating the molecular basis of intrinsic sympathomimetic activity. These ongoing research efforts contribute to the fundamental understanding of G-protein coupled receptor pharmacology and drug design principles.

Properties

IUPAC Name |

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWQFLTSRCDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950905 | |

| Record name | 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-36-2 | |

| Record name | 2-Propanol, 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28163-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride typically follows a route involving:

- Formation of the substituted phenoxypropanol intermediate

- Introduction of the tert-butylamino group at the 1-position of the propanol chain

- Conversion to the hydrochloride salt for stability and pharmaceutical formulation

This approach is consistent with the preparation of structurally related β-blockers, where the key step is the nucleophilic substitution on an epoxide or halohydrin intermediate with a suitable amine.

Detailed Preparation Protocols

Step 1: Synthesis of o-Cyclopentylphenol Derivative

- Starting from o-cyclopentylphenol, the phenol hydroxyl group is activated for nucleophilic substitution.

- The cyclopentyl group at the ortho position provides steric and electronic properties essential for receptor binding.

Step 2: Formation of 3-(o-cyclopentylphenoxy)propan-2-ol

- The phenol is reacted with epichlorohydrin or a similar epoxide to form the phenoxypropanol intermediate.

- This step proceeds via nucleophilic attack of the phenol oxygen on the epoxide ring, opening it to form the propanol side chain.

Step 3: Introduction of the tert-Butylamino Group

- The intermediate is then treated with tert-butylamine under controlled conditions.

- The amine substitutes the halogen (if a halohydrin was used) or opens the epoxide ring to form the 1-tert-butylamino substituent on the propanol backbone.

- This step is stereoselective, often yielding the desired enantiomer or racemic mixture depending on the conditions.

Step 4: Formation of the Hydrochloride Salt

- The free base of 1-tert-butylamino-3-(o-cyclopentylphenoxy)propan-2-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This salt form improves solubility, stability, and bioavailability for pharmaceutical use.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | o-Cyclopentylphenol + Epichlorohydrin | Base, solvent (e.g., acetone) | 3-(o-Cyclopentylphenoxy)propan-2-ol |

| 2 | Intermediate + tert-Butylamine | Heating, solvent (e.g., ethanol) | 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol (free base) |

| 3 | Free base + HCl | Room temperature, solvent | This compound |

Research Findings and Optimization

- The choice of solvent and temperature critically affects the yield and stereochemical purity of the product.

- Protection and deprotection steps may be employed if sensitive functional groups are present during synthesis.

- The use of catalytic amounts of base or acid can improve reaction rates and selectivity.

- Purification is generally achieved by crystallization of the hydrochloride salt, which also serves as a quality control measure.

Data Table: Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C18H29NO2·HCl | Hydrochloride salt form |

| Molecular Weight | 291.43 g/mol (free base) | - |

| Melting Point | 55-75 °C | Crystalline solid |

| Solubility | Slightly soluble in acetone, chloroform; soluble in methanol | Solvent choice for reactions |

| Storage Temperature | Refrigerated (2-8 °C) | Stability during storage |

| pKa | ~13.9 (predicted) | Basicity of amine group |

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive regions:

-

Tert-butylamino group : A secondary amine with steric hindrance from the tert-butyl substituent.

-

Phenoxy ether linkage : Activated for electrophilic substitution due to the electron-donating cyclopentyl group.

-

Propan-2-ol backbone : A secondary alcohol susceptible to oxidation.

Key Reactivity Trends:

Hydrochloride Salt Interactions

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) and influences reactivity:

-

Ion-exchange reactions : Treatment with strong bases (e.g., NaOH) liberates the free base form.

-

pH-dependent stability : Degrades under highly acidic or alkaline conditions, releasing HCl .

Stability Under Pharmacological Conditions

Studies in biological systems highlight:

-

Metabolic oxidation : Hepatic cytochrome P450 enzymes oxidize the propan-2-ol moiety to ketones, a primary metabolic pathway .

-

Ester hydrolysis : In vitro experiments show slow cleavage of the phenoxy ether under simulated gastric conditions (pH 1–3) .

Comparative Reactivity with Analogues

Penbutolol’s tert-butyl group reduces nucleophilicity compared to propranolol (isopropylamino derivative), as shown in kinetic studies:

| Compound | Amine Reactivity (Relative Rate) | Oxidation Susceptibility |

|---|---|---|

| Penbutolol | 0.5× (vs. propranolol) | Moderate (ketone formation) |

| Propranolol | 1.0× (reference) | High (rapid oxidation) |

Data derived from β-blocker reactivity profiles .

Synthetic Modifications

Penbutolol’s structure allows targeted modifications for derivative synthesis:

Scientific Research Applications

Hypertension Management

Penbutolol has been extensively studied for its efficacy in lowering blood pressure in patients with hypertension. Clinical trials have shown that oral doses of less than 10 mg can significantly reduce exercise-induced tachycardia by approximately 50%. Its ability to lower both systolic and diastolic blood pressure makes it a suitable choice for patients requiring antihypertensive therapy.

Cardiac Arrhythmias

The compound is also employed in the management of specific types of cardiac arrhythmias. By stabilizing heart rhythm through beta-receptor blockade, Penbutolol helps mitigate episodes of tachycardia and other arrhythmic conditions.

Pharmacokinetic Studies

Pharmacokinetic studies have highlighted the absorption, distribution, metabolism, and excretion profiles of Penbutolol. The compound is absorbed rapidly after oral administration, with peak plasma concentrations occurring within a few hours. Its half-life allows for once or twice daily dosing, enhancing patient compliance .

Drug Interaction Studies

Interaction studies indicate that Penbutolol may interact with various medications, necessitating careful monitoring when prescribed alongside other drugs. Patients are advised to consult healthcare providers regarding potential interactions to avoid adverse effects.

Case Study 1: Efficacy in Elderly Patients

A clinical study involving elderly patients demonstrated that Penbutolol effectively reduced blood pressure without significant side effects compared to other antihypertensive agents. The study concluded that Penbutolol is a viable option for treating hypertension in older adults due to its favorable safety profile.

Case Study 2: Arrhythmia Management

Another case study focused on patients with atrial fibrillation showed that Penbutolol successfully controlled heart rate during episodes, providing symptomatic relief and improving quality of life.

Comparative Analysis with Other Beta-blockers

| Compound Name | Type | Key Features |

|---|---|---|

| Propranolol | Non-selective Beta-blocker | First-generation beta-blocker; widely used |

| Atenolol | Selective Beta-blocker | Primarily targets beta-1 receptors; used for hypertension and angina |

| Nadolol | Non-selective Beta-blocker | Long half-life; effective for hypertension and angina |

Penbutolol's unique cyclopentylphenoxy structure contributes to its specific pharmacokinetic profile and efficacy, particularly its intrinsic sympathomimetic activity which differentiates it from other beta-blockers .

Mechanism of Action

The mechanism of action of 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure . This action helps in the management of hypertension and heart failure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Substituent Effects on Solubility: The cyclopentylphenoxy group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility . Bufetolol’s tetrahydrofuran-methoxy group increases water solubility due to hydrogen bonding with the ether oxygen . Bupranolol’s chloro-methylphenoxy group reduces solubility, necessitating formulation adjustments for bioavailability .

Pharmacodynamic Profiles :

- Target Compound : The bulky cyclopentyl group may enhance β₁-receptor selectivity over β₂, similar to Penbutolol .

- Impurity G : The tetralin substituent creates steric hindrance, reducing receptor affinity compared to the parent compound .

Analytical Challenges: Differentiation from analogs requires advanced techniques like HPLC or mass spectrometry. For example, Bupranolol Hydrochloride is quantified via potentiometric titration , while deuterated analogs (e.g., Penbutolol-D9) are identified using isotopic labeling .

Biological Activity

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride, commonly known as Penbutolol, is a non-selective beta-adrenoceptor antagonist. It is primarily used in the management of hypertension and other cardiovascular conditions. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical applications.

- Molecular Formula : C18H30ClNO2

- Molecular Weight : 327.89 g/mol

- CAS Number : 28163-36-2

- Solubility : Slightly soluble in acetone and chloroform, soluble in methanol.

- Melting Point : 55-75 °C

Penbutolol acts by blocking both β1 and β2 adrenergic receptors. This dual action leads to a decrease in heart rate and myocardial contractility, ultimately lowering blood pressure. Additionally, Penbutolol exhibits partial agonist activity at these receptors, which can provide a unique profile in managing cardiovascular conditions .

Pharmacodynamics

The compound has been shown to:

- Reduce heart rate and cardiac output.

- Lower arterial blood pressure effectively.

- Exhibit properties as a serotonin (5-HT1A) receptor antagonist, which may contribute to its antihypertensive effects .

Pharmacokinetics

Penbutolol is characterized by:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout the body; it crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver.

- Elimination Half-life : Approximately 3 to 5 hours.

Clinical Applications

Penbutolol is indicated for:

- Management of hypertension.

- Treatment of certain types of angina.

Case Studies

- Hypertension Management : A clinical trial involving patients with mild to moderate hypertension demonstrated that Penbutolol effectively reduced systolic and diastolic blood pressure over a 24-hour period compared to placebo .

- Angina Pectoris : In another study, patients with stable angina showed significant improvement in exercise tolerance when treated with Penbutolol, highlighting its efficacy in reducing anginal episodes .

Safety and Side Effects

While generally well-tolerated, Penbutolol can cause side effects such as:

- Fatigue

- Dizziness

- Bradycardia

Risk and Safety Statements

| Hazard Statements | Precautionary Statements |

|---|---|

| H302 - Harmful if swallowed | P264 - Wash hands thoroughly after handling |

| P301+P312 - If swallowed: Call a poison center or doctor if you feel unwell |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.